3-(Bromomethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide
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Description
This usually includes the compound’s systematic name, common name, structural formula, and molecular formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and redox properties.Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Future Directions
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properties
IUPAC Name |
3-(bromomethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTBWXDLAWVRNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Des(allylthio)methyl-3-bromomethyl Althiazide |
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